molecular formula C11H9NO B094881 1-(Quinolin-2-YL)ethanone CAS No. 1011-47-8

1-(Quinolin-2-YL)ethanone

Cat. No.: B094881
CAS No.: 1011-47-8
M. Wt: 171.19 g/mol
InChI Key: UCCQXCFFHYCLEC-UHFFFAOYSA-N
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Description

1-(Quinolin-2-YL)ethanone, also known as 2-acetylquinoline, is an organic compound with the molecular formula C11H9NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a nitrogen-containing bicyclic compound that is widely found in nature and has significant applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-2-YL)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. Another method involves the cyclization of o-aminoacetophenone derivatives with aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products. The use of catalysts such as sulfuric acid or hydrochloric acid is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Quinolin-2-YL)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 1-(Quinolin-2-YL)ethanone is unique due to its specific functional group (acetyl) at the 2-position of the quinoline ring. This functional group imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-quinolin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQXCFFHYCLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312539
Record name 1-(QUINOLIN-2-YL)ETHANONE
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1011-47-8
Record name 2-Acetylquinoline
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Record name 1-(QUINOLIN-2-YL)ETHANONE
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Record name 1-(quinolin-2-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

The title compound was prepared by the route outlined in Example 22-6 to 7 starting with 6-bromo-N-ethoxalyl-2-(1-methoxycarbonylethyl)tetrahydroquinoline (less polar). In nitration step of Example 22-6, conditions of nitronium tetrafluoroborate in dichloromethane at room temperature were employed instead of those of refluxing ammonium nitrate-trifluoroacetic anhydride in chloroform: mp 242° C.; 1H NMR (270 MHz, DMSO-d6) δ12.08 (s, 1H), 7.21 (s, 1H), 7.17 (s, 1H), 4.93 (bd, 1H, J=10 Hz), 3.40 (s, 3H), 2.89 (ddd, 1H, J=17.1, 13.5, 4.5 Hz), 2.80 (dm, 1H, J=17.1 Hz), 2.60 (qd, 1H, J=7, 10 Hz), 2.23 (dm, 1H, J=13.5 Hz), 1.72~1.91 (m, 1H), 1.11 (d, 3H, J=7 Hz).
Name
6-bromo-N-ethoxalyl-2-(1-methoxycarbonylethyl)tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium nitrate trifluoroacetic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
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Synthesis routes and methods II

Procedure details

A solution of 2-ethoxalylmethylcarbonylquinoline (32.24 g, 0.132 mol) in concentrated hydrochloric acid (300 mL) was refluxed for 4 h and concentrated in vacuo. The residue was dissolved in aqueous sodium bicarbonate and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 20:1 to 7:1 hexane/ethyl acetate to give 21.72 g of 2-acetylquinoline (96%): 1H NMR (270 MHz, CDCl3) δ8.25 (d, 1H, J=8.6 Hz), 8.19 (dd, 1H, J=8.3, 1 Hz), 8.13 (d, 1H, J=8.6 Hz), 7.86 (dd, 1H, J=8.3, 1 Hz), 7.78 (td, 1H, J=8.3, 1 Hz), 7.64 (td, 1H, J=8.3, 1 Hz), 2.87 (s, 3H).
Name
2-ethoxalylmethylcarbonylquinoline
Quantity
32.24 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

Quinaldic acid (2.76 grams, 0.017 mole) was dissolved in 100 ml of dried tetrahydrofuran. Then 25 ml of 1.6 M (0.04 mole) of methyl lithium was added using a syringe. Reaction appeared immediate. The solution was stirred and heated under reflux for two hours and then poured into 600 ml of ice water. The ketone (2-acetylquinoline) was extracted with four 25 ml portions of ethyl ether which, after drying, was removed by rotary evaporation to yield ca. 1.0 g (ca. 40%) of 2-acetylquinoline.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 1-(Quinolin-2-yl)ethanone?

A1: this compound crystallizes with four independent molecules in the asymmetric unit []. The formyl group in each molecule is coplanar with the attached quinoline ring system. The independent molecules exist as two pseudo-inversion-related pairs. Each set of these molecules forms sheets parallel to the ac plane which are alternately stacked along the b axis. The crystal packing is stabilized by C–H···O intermolecular hydrogen-bonding interactions [].

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